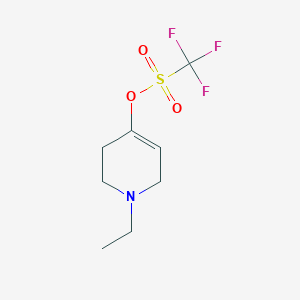
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate typically involves the reaction of 1-ethyl-1,2,3,6-tetrahydropyridine with trifluoromethanesulfonic anhydride under controlled conditions . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The tetrahydropyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology and Medicine:
Industry: It can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is a good leaving group, making the compound reactive in various substitution reactions . The tetrahydropyridine ring can interact with biological molecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate can be compared with other tetrahydropyridine derivatives such as:
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
1-Acetyl-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate: Similar in structure but with an acetyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Eigenschaften
Molekularformel |
C8H12F3NO3S |
|---|---|
Molekulargewicht |
259.25 g/mol |
IUPAC-Name |
(1-ethyl-3,6-dihydro-2H-pyridin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C8H12F3NO3S/c1-2-12-5-3-7(4-6-12)15-16(13,14)8(9,10)11/h3H,2,4-6H2,1H3 |
InChI-Schlüssel |
INPRFYINZRGWQZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=CC1)OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(Chloromethyl)oxolan-2-yl]-1-ethyl-1H-pyrazole](/img/structure/B13070652.png)

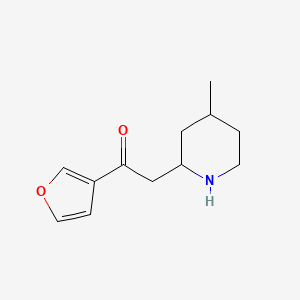
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13070673.png)
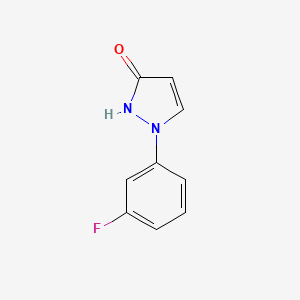
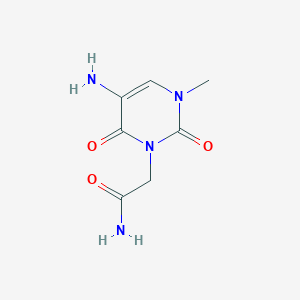
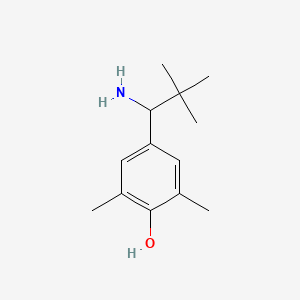
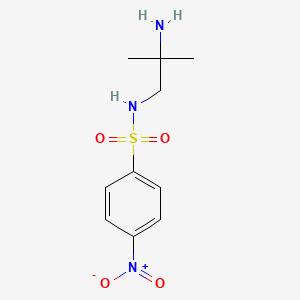
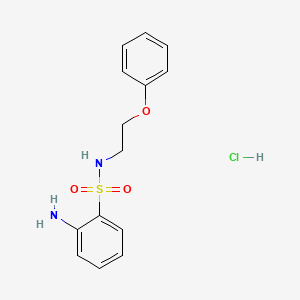
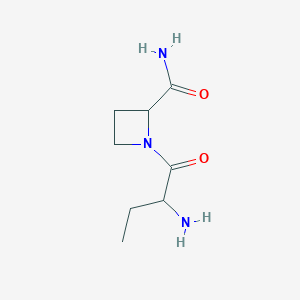
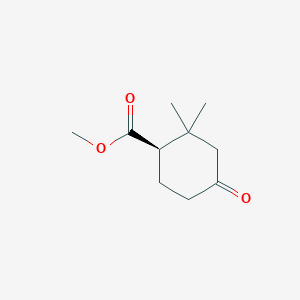
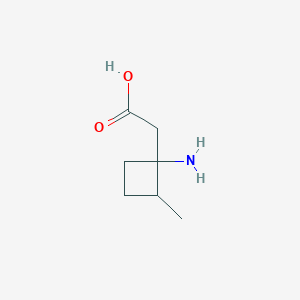
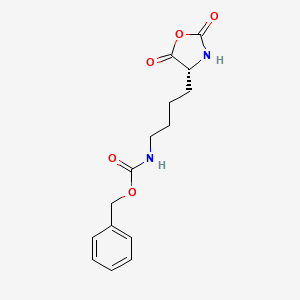
![5-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13070727.png)
